molecular formula C13H15N3O2 B1606692 N-4-Quinazolinylnorvaline CAS No. 1008675-41-9

N-4-Quinazolinylnorvaline

Cat. No.: B1606692
CAS No.: 1008675-41-9
M. Wt: 245.28 g/mol
InChI Key: QNGCVTKJHOBMQR-NSHDSACASA-N
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Description

N-4-Quinazolinylnorvaline is a chemical compound with the molecular formula C13H15N3O2 It is a derivative of quinazoline and norvaline, combining the structural features of both

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4-Quinazolinylnorvaline typically involves the reaction of quinazoline derivatives with norvaline. One common method includes the use of activated alkynes and aromatic amines under specific catalytic conditions. For instance, the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of triphenylphosphine as a catalyst can yield quinazoline derivatives . Another method involves the use of diethyl acetylenedicarboxylate and aromatic amines through hydroamination followed by intramolecular Friedel–Crafts reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-4-Quinazolinylnorvaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted quinazolines, dihydroquinazolines, and quinazoline N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-4-Quinazolinylnorvaline serves as a valuable building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis. The compound can undergo multiple reactions, including oxidation, reduction, and substitution, which facilitate the development of novel derivatives with tailored properties.

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant biological activities. Studies have explored its potential as an antimicrobial agent and its efficacy against various cancer cell lines. For instance, derivatives of quinazoline compounds have shown inhibitory effects on topoisomerase enzymes, which are crucial for DNA replication and cellular division. This mechanism suggests that this compound may also possess anticancer properties by interfering with these vital processes.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of quinazoline derivatives on different human cancer cell lines, including melanoma and breast cancer. The results demonstrated that compounds with structural similarities to this compound exhibited varying degrees of cytotoxicity depending on their specific molecular configurations and the expression levels of target proteins in the cell lines .

Medical Applications

Therapeutic Potential

Ongoing research is investigating the therapeutic potential of this compound in treating various diseases. Its ability to inhibit specific enzymes involved in disease pathways positions it as a candidate for drug development. The compound's unique structure may enhance its interaction with biological targets, leading to improved efficacy compared to existing treatments.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies on similar quinazoline derivatives have highlighted their favorable lipophilicity and bioavailability, which are essential for effective drug formulation . Understanding these properties will aid in optimizing this compound for clinical applications.

Industrial Applications

Material Development

In addition to its biological applications, this compound is utilized in the development of new materials with specific properties. Its chemical structure allows it to be incorporated into polymers and coatings, enhancing their performance characteristics . This versatility makes it a valuable compound in industrial chemistry.

Mechanism of Action

The mechanism of action of N-4-Quinazolinylnorvaline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, quinazoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar core structure.

    Norvaline: An amino acid that is part of the N-4-Quinazolinylnorvaline structure.

    Quinazolinone: A derivative with a carbonyl group at the 4-position of the quinazoline ring.

Uniqueness

This compound is unique due to its combined structural features of quinazoline and norvaline, which confer distinct chemical and biological properties.

Biological Activity

N-4-Quinazolinylnorvaline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action, relevant case studies, and research findings.

Overview of this compound

This compound is characterized by its unique quinazoline structure, which is known for contributing to various biological activities. The compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Biological Activities

1. Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. Research indicates that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

  • Apoptosis Induction : this compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.

Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2060
5030

This data highlights the compound's potential as a therapeutic agent against breast cancer.

Research Findings

Recent studies have focused on elucidating the structure-activity relationships (SAR) of this compound. Variations in the quinazoline moiety have been shown to affect both antimicrobial and anticancer activities.

Structure Activity Relationship (SAR)

A comparative analysis of various derivatives revealed that modifications at the nitrogen position significantly enhance biological activity:

Derivative Activity Remarks
N-MethylquinazolinylnorvalineIncreased Anticancer ActivityHigher potency against MCF-7 cells
N-EthylquinazolinylnorvalineModerate Antimicrobial ActivityEffective against E. coli

Properties

IUPAC Name

(2S)-2-(quinazolin-4-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-5-11(13(17)18)16-12-9-6-3-4-7-10(9)14-8-15-12/h3-4,6-8,11H,2,5H2,1H3,(H,17,18)(H,14,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGCVTKJHOBMQR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352387
Record name N-4-QUINAZOLINYLNORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008675-41-9
Record name N-4-QUINAZOLINYLNORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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